molecular formula C23H21F3N4OS B420027 2-oxo-2-(4-phenyl-1-piperazinyl)ethyl 4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl sulfide

2-oxo-2-(4-phenyl-1-piperazinyl)ethyl 4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl sulfide

Cat. No.: B420027
M. Wt: 458.5g/mol
InChI Key: QFBHURLUHDYMDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-2-(4-phenyl-1-piperazinyl)ethyl 4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl sulfide is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-(4-phenyl-1-piperazinyl)ethyl 4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl sulfide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperazine Ring: Starting from aniline derivatives, the piperazine ring can be formed through cyclization reactions.

    Introduction of the Pyrimidine Ring: The pyrimidine ring can be synthesized through condensation reactions involving appropriate precursors.

    Coupling Reactions: The piperazine and pyrimidine rings are then coupled using reagents like thionyl chloride or other coupling agents.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-(4-phenyl-1-piperazinyl)ethyl 4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl sulfide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-oxo-2-(4-phenyl-1-piperazinyl)ethyl 4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl sulfide would involve its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group might enhance its binding affinity and specificity. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Phenylpiperazin-1-yl)-2-{[4-phenyl-6-(methyl)pyrimidin-2-yl]sulfanyl}ethanone: Similar structure but with a methyl group instead of a trifluoromethyl group.

    1-(4-Phenylpiperazin-1-yl)-2-{[4-phenyl-6-(chloromethyl)pyrimidin-2-yl]sulfanyl}ethanone: Contains a chloromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-oxo-2-(4-phenyl-1-piperazinyl)ethyl 4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl sulfide may confer unique properties, such as increased metabolic stability and enhanced lipophilicity, making it a compound of interest for further research and development.

Properties

Molecular Formula

C23H21F3N4OS

Molecular Weight

458.5g/mol

IUPAC Name

1-(4-phenylpiperazin-1-yl)-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethanone

InChI

InChI=1S/C23H21F3N4OS/c24-23(25,26)20-15-19(17-7-3-1-4-8-17)27-22(28-20)32-16-21(31)30-13-11-29(12-14-30)18-9-5-2-6-10-18/h1-10,15H,11-14,16H2

InChI Key

QFBHURLUHDYMDT-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CC=C4

Origin of Product

United States

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